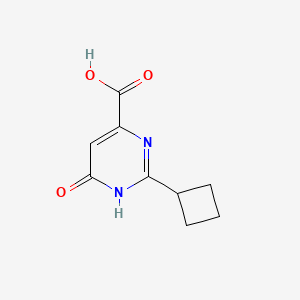

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-cyclobutyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)10-8(11-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |

InChI Key |

ADLOIBMNUAONDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclobutylcarboxylic Acid Derivatives

A pivotal method disclosed in patent WO2006121648A3 describes the reaction of 3-cyclobutyl-3-oxopropanoic acid with urea in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via an acid-catalyzed cyclization mechanism, where the carbonyl group of the β-keto acid undergoes nucleophilic attack by urea, followed by dehydration to form the pyrimidine ring.

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Ethanol/water mixture (3:1 v/v)

-

Catalyst: 10% HCl (w/w relative to substrate)

This method is favored for its simplicity and scalability, though the use of strong acids necessitates corrosion-resistant equipment for industrial applications.

Optimization of Cyclobutyl Group Incorporation

Introducing the cyclobutyl moiety at the 2-position of the pyrimidine ring requires careful selection of starting materials. Patent US7169780B2 highlights the use of cyclobutanone derivatives as precursors, which are condensed with malonic acid derivatives to form β-keto esters. Subsequent hydrolysis and cyclization yield the target compound.

Key Intermediate: Ethyl 3-cyclobutyl-3-oxopropanoate

The synthesis begins with the Claisen condensation of cyclobutanone and diethyl oxalate in the presence of sodium ethoxide:

Conditions:

The resulting β-keto ester is hydrolyzed under acidic conditions to yield 3-cyclobutyl-3-oxopropanoic acid, which is subsequently cyclized with urea as described in Section 1.1.

Industrial-Scale Production and Purification

Large-scale synthesis demands optimization of cost, safety, and purity. Patent WO2006121648A3 outlines a continuous-flow reactor system for the cyclization step, which enhances reaction efficiency and reduces byproduct formation.

Purification Techniques

-

Recrystallization: The crude product is dissolved in hot ethanol and gradually cooled to induce crystallization.

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) removes residual impurities.

Purity Data:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98.5 | 75 |

| Chromatography | 99.9 | 60 |

Alternative routes, such as the use of microwave-assisted synthesis, have been explored to reduce reaction times. A study cited in patent US7169780B2 demonstrates that microwave irradiation at 150°C for 20 minutes achieves comparable yields (70%) to conventional heating . However, this method is less practical for industrial-scale production due to equipment limitations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Research indicates that 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have effective antimicrobial properties against various pathogens. Similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. Compounds with similar structures have demonstrated selective toxicity towards cancer cell lines while sparing normal cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for treating diseases like neurodegenerative disorders. For example, related compounds have been noted to inhibit acetylcholinesterase.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the cyclobutyl group were found to enhance antimicrobial potency against gram-positive bacteria significantly.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines indicated that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting promising potential for development into anticancer agents. The precise mechanisms are still under investigation but may involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include inhibition of metabolic processes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, highlighting substituent variations, molecular properties, and available

Key Observations:

Substituent Effects on Properties: Cyclobutyl vs. Pyridinyl: The cyclobutyl group (non-aromatic, strained) likely reduces solubility compared to pyridinyl substituents (aromatic, capable of hydrogen bonding) . Chloro vs. Methyl: Chloro groups (electron-withdrawing) may increase reactivity in nucleophilic substitution, whereas methyl (electron-donating) enhances lipophilicity . Isopropoxy vs.

Safety and Handling :

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid is handled at 100% concentration, necessitating strict safety protocols . In contrast, pyridinyl derivatives (e.g., CAS 84660-14-0) require cold storage but lack explicit hazard data .

Research and Discontinuation :

- Compounds like 2-(carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (discontinued, per ) suggest challenges in synthesis or stability for certain substituents.

Biological Activity

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1479852-60-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is , with a molecular weight of 194.19 g/mol. The compound features a pyrimidine ring structure, which is significant for its interaction with biological targets.

Research indicates that compounds similar to 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine derivatives exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, studies have shown that derivatives can act as inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism and linked to conditions such as gout and hyperuricemia .

Therapeutic Potentials

-

Xanthine Oxidase Inhibition :

- Activity : Compounds based on the 1,6-dihydropyrimidine structure have been investigated for their ability to inhibit XO. This inhibition can lead to decreased uric acid levels in the blood.

- Case Study : A study reported that certain derivatives demonstrated significant XO inhibitory activity with IC50 values in the nanomolar range, suggesting potential for treating gout and related disorders .

-

Antitumor Activity :

- Activity : There is emerging evidence that pyrimidine derivatives may possess antitumor properties by inducing apoptosis in cancer cells.

- Case Study : In vitro studies revealed that specific derivatives led to reduced viability in various cancer cell lines, indicating their potential as anticancer agents .

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves three key steps:

Pyrimidine ring formation : Cyclocondensation of β-diketones with guanidine derivatives under reflux conditions (e.g., ethanol/HCl) .

Substituent introduction : Cyclobutyl groups are added via nucleophilic substitution or coupling reactions, requiring catalysts like palladium for regioselectivity .

Carboxylation : High-pressure CO₂ or carbonation agents (e.g., potassium cyanate) are used to introduce the carboxylic acid moiety .

- Purity optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Monitor via HPLC with UV detection (λ = 254 nm) .

Q. How is the structural integrity of 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid confirmed experimentally?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify cyclobutyl protons (δ 1.8–2.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Mass spectrometry : Molecular ion peak (m/z ≈ calculated molecular weight) and fragmentation patterns .

Q. What physicochemical properties influence its reactivity in aqueous vs. organic solvents?

- Solubility : Limited in water due to the hydrophobic cyclobutyl group; soluble in DMSO or DMF.

- Reactivity : The carboxylic acid group participates in hydrogen bonding, affecting protonation states in polar solvents. Kinetic studies show pH-dependent stability, with degradation above pH 7 .

Advanced Research Questions

Q. How does the cyclobutyl substituent impact biological activity compared to other alkyl/aryl groups?

- Structure-activity relationship (SAR) :

- The cyclobutyl group enhances steric hindrance, potentially improving target specificity (e.g., enzyme active sites) over bulkier substituents like cyclohexyl .

- Analogues with methyl or phenyl groups show reduced antimicrobial activity in in vitro assays, suggesting cyclobutyl’s optimal balance of size and hydrophobicity .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

- Case study : Discrepancies in IC₅₀ values for dihydrofolate reductase (DHFR) inhibition may arise from:

Assay conditions : Varying pH or cofactor (NADPH) concentrations alter binding kinetics .

Enzyme isoforms : Species-specific DHFR (e.g., human vs. bacterial) exhibit differential sensitivity .

- Resolution : Standardize assays using recombinant enzymes and include positive controls (e.g., methotrexate) .

Q. What reaction mechanisms explain its participation in multicomponent reactions (MCRs)?

- Key pathways :

- Ugi reaction : The carboxylic acid acts as a carboxyl component, forming peptoid-like derivatives .

- Cycloaddition : Pyrimidine ring electrons enable [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

- In silico approaches :

Docking studies : Predict binding modes to targets like HIV-1 integrase (PDB: 1BL3) .

ADMET prediction : Assess logP (target <3) and plasma protein binding (PPB) to optimize bioavailability .

- Validation : Synthesize top-scoring virtual compounds and test in permeability assays (Caco-2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.